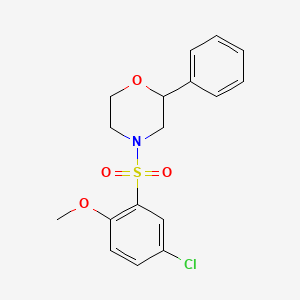

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a morpholine derivative with a sulfonyl group attached to a chloro-methoxyphenyl group . Morpholine is a common heterocyclic amine used in organic synthesis . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group . The chloro-methoxyphenyl group is a phenyl ring with a chlorine and a methoxy group attached .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a six-membered ring (from the morpholine) with various functional groups attached. The sulfonyl group would likely be bonded to the nitrogen in the morpholine ring, with the chloro-methoxyphenyl group attached to the sulfur in the sulfonyl group .Wissenschaftliche Forschungsanwendungen

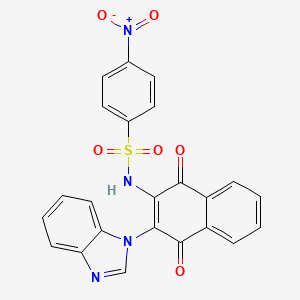

Sulfonation and Chlorosulfonation Reactions

Research into the chlorosulfonation of N-phenylmorpholine and similar compounds shows the potential for creating a variety of sulfonated derivatives. These reactions are fundamental in synthesizing sulfonamides, which have widespread applications in pharmaceuticals and materials science. For example, chlorosulfonation of N-phenylmorpholine leads to sulfonyl chlorides, which can further react to form sulfonamides with diverse potential applications (Cremlyn et al., 1992).

Transformation Mechanisms in Disinfection

The transformation mechanism of benzophenone-4 in chlorine-promoted disinfection processes provides insights into how similar compounds could undergo transformation in environmental or industrial processes. This study reveals multiple transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, which could inform the environmental behavior or degradation pathways of similar sulfonated aromatic compounds (Xiao et al., 2013).

Docking Studies and Structural Analysis

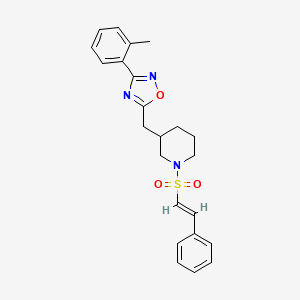

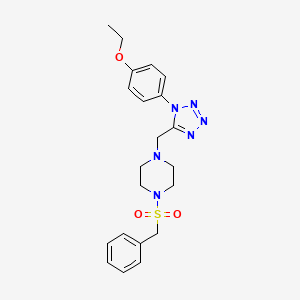

Docking studies and crystal structure analysis of tetrazole derivatives, including those with sulfonyl and methoxy phenyl groups, highlight the potential for designing compounds with specific biological activities. Such structural analyses can guide the synthesis of new compounds with targeted properties, such as COX-2 inhibition, which is relevant for developing anti-inflammatory drugs (Al-Hourani et al., 2015).

Electrolysis-Induced Transformation

The electrolysis of bisazo reactive dyes leading to sulfonyl aromatic alcohols demonstrates the potential for chemical transformations involving sulfone groups. Such processes could be applied in synthesizing new compounds or in wastewater treatment technologies (Elizalde-González et al., 2012).

Sulfone Reactions with Perhaloalkanes

Studies on the alpha-halogenation of sulfones reveal nuanced reactivity that could inform the synthesis of halogenated derivatives of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine. These reactions are crucial for modifying chemical structures to achieve desired physical, chemical, or biological properties (Meyers et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to 5-chloro-2-methoxy-n-[2-(4-sulfamoylphenyl)ethyl]benzamide , which has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may have a role in regulating blood glucose levels.

Mode of Action

Compounds with similar structures have been shown to have high binding affinity provided by a linker length of (ch2)n, n=4 . Changes in the value of ‘n’ can reduce the affinity of ligands and disrupt the most optimal condition for high binding to the 5-HT1A receptor .

Pharmacokinetics

Piperazine-based compounds, which have structural similarities, often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and adme properties .

Eigenschaften

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLMSLTUOHBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/no-structure.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)